L-Serine 7-amido-4-methylcoumarin hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine 7-amido-4-methylcoumarin hydrochloride involves the coupling of L-serine with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
L-Serine 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-serine and 7-amido-4-methylcoumarin.
Substitution: The amido group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: L-serine and 7-amido-4-methylcoumarin.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
L-Serine 7-amido-4-methylcoumarin hydrochloride is widely used in scientific research due to its unique properties:
Mechanism of Action
L-Serine 7-amido-4-methylcoumarin hydrochloride exerts its effects by acting as a substrate for specific enzymes. When the compound interacts with these enzymes, it undergoes hydrolysis, releasing 7-amido-4-methylcoumarin, which can be detected through fluorescence . This property makes it a valuable tool for studying enzyme activities and screening for enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
L-Leucine 7-amido-4-methylcoumarin hydrochloride: Similar in structure but contains leucine instead of serine.
L-Arginine 7-amido-4-methylcoumarin hydrochloride: Contains arginine instead of serine.
Uniqueness
L-Serine 7-amido-4-methylcoumarin hydrochloride is unique due to its specific interaction with serine-dependent enzymes. This specificity allows for more targeted studies in enzyme kinetics and mechanisms compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMJTWWLPLESCZ-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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